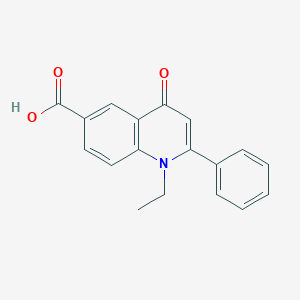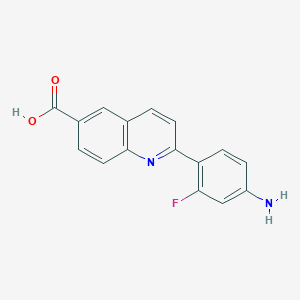
2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical application of the synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches not only enhance the efficiency of the synthesis but also minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions replace one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction could produce amino-substituted quinoline derivatives.
Scientific Research Applications
2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-fluorophenyl)quinoline-6-carboxylic acid involves its interaction with molecular targets such as topoisomerase II. This enzyme is crucial for DNA replication and cell division, and its inhibition can lead to cell cycle arrest and apoptosis . The compound’s fluorophenyl and amino groups enhance its binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These derivatives share the quinoline core and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and fluorophenyl groups enhances its potential as a therapeutic agent and differentiates it from other quinoline derivatives.
Properties
CAS No. |
921211-14-5 |
|---|---|
Molecular Formula |
C16H11FN2O2 |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
2-(4-amino-2-fluorophenyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H11FN2O2/c17-13-8-11(18)3-4-12(13)15-6-1-9-7-10(16(20)21)2-5-14(9)19-15/h1-8H,18H2,(H,20,21) |
InChI Key |
MJCAWICAPZNOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C3=C(C=C(C=C3)N)F)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



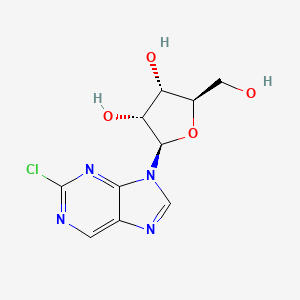
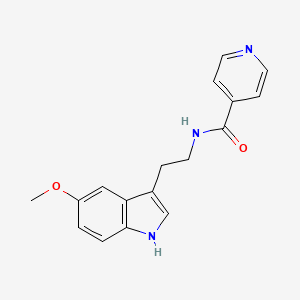
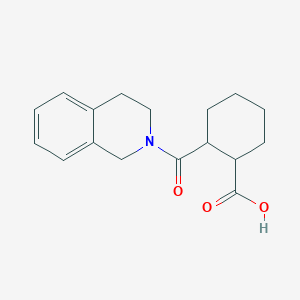
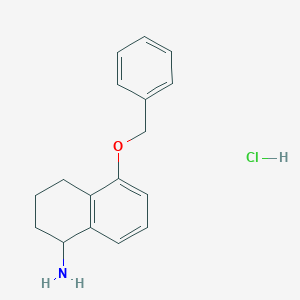
![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)

![3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11839292.png)

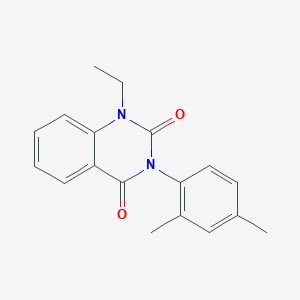
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)

